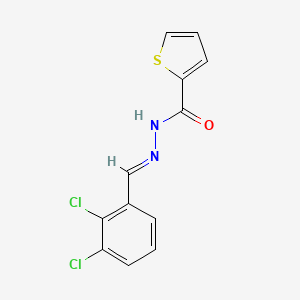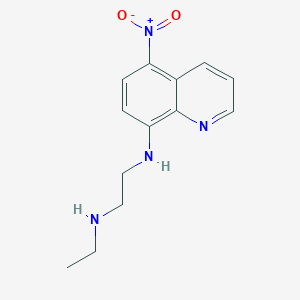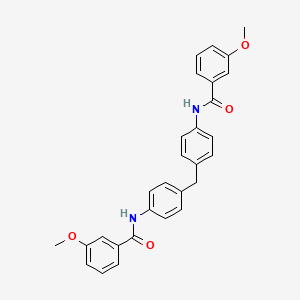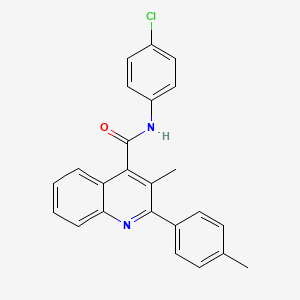![molecular formula C24H23NO7S B11661415 Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(3,4-dimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11661415.png)
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(3,4-dimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-ジヒドロ-1,4-ベンゾジオキシン-2-イル)-2-{[(3,4-ジメトキシフェニル)カルボニル]アミノ}チオフェン-3-カルボン酸エチルは、以下の化学式を持つ複雑な有機化合物です。
C18H21N3O
. その分子量は約295.388 g/molです {_svg_1}. この化合物の構造は、ベンゾジオキシン、チオフェン、カルバメート官能基の要素を組み合わせたものです。準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-(3,4-DIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin, 3,4-dimethoxybenzoic acid, and thiophene derivatives. Common synthetic routes may involve:
Esterification: Converting carboxylic acids to esters using ethanol and acid catalysts.
Amidation: Forming amide bonds between carboxylic acids and amines.
Cyclization: Creating the benzodioxin ring through intramolecular reactions.
Industrial Production Methods
Industrial production methods would likely scale up these laboratory procedures, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-(3,4-DIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodioxin or thiophene rings.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups such as halides or alkyl groups.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用機序
The mechanism of action for ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-(3,4-DIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Similar compounds might include other benzodioxin derivatives, dimethoxybenzamido compounds, and thiophene carboxylates. Examples include:
- ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-AMINOTHIOPHENE-3-CARBOXYLATE
- METHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-(3,4-DIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-2-(3,4-DIMETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C24H23NO7S |
|---|---|
分子量 |
469.5 g/mol |
IUPAC名 |
ethyl 4-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-[(3,4-dimethoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H23NO7S/c1-4-30-24(27)21-15(20-12-31-17-7-5-6-8-18(17)32-20)13-33-23(21)25-22(26)14-9-10-16(28-2)19(11-14)29-3/h5-11,13,20H,4,12H2,1-3H3,(H,25,26) |
InChIキー |
CXNBJECKFCNOKM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC=C1C2COC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661341.png)
![Methyl 4-[({[6-({[2-(pyrrolidin-1-ylcarbonyl)phenyl]carbonyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11661346.png)
![(2E,5Z)-3-benzyl-2-(benzylimino)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11661348.png)
![4,4'-(1,4-Phenylene)bis(6-amino-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile)](/img/structure/B11661353.png)
![8-[(2-furylmethyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11661355.png)
![(5E)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11661356.png)

![Methyl 4-(4-bromophenyl)-2-({[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11661366.png)
![4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]benzene-1,3-diol](/img/structure/B11661372.png)



![2-[(3-{[2-(2-Cyanoanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-YL)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B11661425.png)
